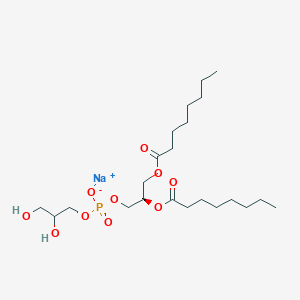

Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate

Description

Nomenclature and Classification

Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a structurally complex phospholipid derivative. Its systematic IUPAC name reflects its stereochemistry and functional groups: the (2R) configuration denotes the chiral center at the second carbon of the glycerol backbone, while "bis(octanoyloxy)" indicates two octanoic acid ester linkages at positions 1 and 2. Common synonyms include 1,2-dioctanoyl-sn-glycero-3-phosphate sodium salt and dioctanoyl phosphatidic acid sodium salt.

The compound belongs to the class of glycerophosphates , specifically 1,2-diacyl-sn-glycero-3-phosphates, which are anionic phospholipids. Its classification under the Lipid Maps Consortium system is LMGP10010021, emphasizing its role as a model phosphatidic acid (PA) derivative with medium-chain fatty acyl groups.

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 178603-80-0 | |

| PubChem CID | 128167 (free acid), 24978512 (sodium salt) | |

| Molecular Formula | C₁₉H₃₆O₈PNa | |

| Molecular Weight | 446.45 g/mol |

Historical Context and Discovery

The synthesis of this compound emerged from advancements in phospholipid chemistry during the late 20th century, driven by the need for water-soluble phosphatidic acid analogs. Unlike naturally occurring PAs with long-chain fatty acids (e.g., stearic or arachidonic acid), this compound’s octanoyl (C8) chains were engineered to enhance solubility for in vitro studies.

Its development is tied to membrane biophysics research, where short-chain PAs serve as tools to probe lipid-protein interactions without the aggregation issues of long-chain variants. Early applications included studies on neural stem cell proliferation and actin dynamics in plant cells.

Structural Relationship to Phosphatidic Acids

Phosphatidic acids (PAs) consist of a glycerol backbone esterified with two fatty acids and a phosphate group. This compound shares this core structure but features distinct modifications:

- Octanoyl Chains : The C8 acyl groups at positions 1 and 2 contrast with natural PAs, which typically have C16–C20 chains.

- Sodium Counterion : The phosphate group is neutralized by sodium, enhancing aqueous solubility compared to the free acid form.

- Stereochemistry : The sn-glycero-3-phosphate configuration aligns with biological phospholipids, ensuring compatibility with enzymatic systems.

These structural traits make it a preferred analog for studying PA signaling mechanisms, such as its role in modulating ion channels like PIEZO2.

Chemical Registry and Identification Parameters

Key spectroscopic and chromatographic identifiers for this compound include:

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy :

- Mass Spectrometry :

Regulatory databases list it under Hazard Identification Non-Hazardous (WGK 3), reflecting its use in controlled laboratory settings.

Propriétés

IUPAC Name |

sodium;2,3-dihydroxypropyl [(2R)-2,3-di(octanoyloxy)propyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43O10P.Na/c1-3-5-7-9-11-13-21(25)29-17-20(32-22(26)14-12-10-8-6-4-2)18-31-33(27,28)30-16-19(24)15-23;/h19-20,23-24H,3-18H2,1-2H3,(H,27,28);/q;+1/p-1/t19?,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRPSQXPMWXLAU-TVEITMRYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42NaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677098 | |

| Record name | Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322647-21-2 | |

| Record name | Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate, with the CAS number 322647-21-2, is a phospholipid derivative that has garnered attention in various biological studies due to its unique structural properties and potential applications in drug delivery, membrane biology, and as a surfactant. This article aims to provide a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C22H42NaO10P

- Molecular Weight : 520.5 g/mol

- CAS Registry Number : 322647-21-2

The compound features a glycerol backbone with two octanoyloxy groups attached to the second carbon and a phosphate group at the third position. This amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it suitable for various biological applications.

Membrane Interaction

Research indicates that this compound exhibits significant interactions with biological membranes. Its ability to integrate into lipid bilayers can influence membrane fluidity and permeability. This property is particularly relevant in drug delivery systems where enhanced membrane permeability can facilitate the uptake of therapeutic agents.

Antimicrobial Properties

Studies have shown that phospholipid derivatives like this compound possess antimicrobial activities. The mechanism of action is thought to involve disruption of microbial membranes, leading to cell lysis. This characteristic opens avenues for its use as an antimicrobial agent in pharmaceutical formulations.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results suggest that at lower concentrations, the compound exhibits minimal cytotoxic effects on mammalian cell lines. However, higher concentrations may lead to increased cell death, emphasizing the need for careful dosage regulation in therapeutic applications.

Table 1: Summary of Biological Activities

Case Study 1: Drug Delivery Applications

In a study focusing on drug delivery systems, this compound was utilized as a carrier for anticancer drugs. The results demonstrated improved bioavailability and targeted delivery to tumor cells compared to conventional delivery methods. This highlights its potential as a versatile platform for enhancing drug efficacy.

Case Study 2: Antimicrobial Formulation

Another investigation assessed the incorporation of this compound into topical antimicrobial formulations. The study found that formulations containing this compound exhibited superior antimicrobial activity against common skin pathogens while maintaining biocompatibility with human skin cells.

Applications De Recherche Scientifique

Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a phospholipid derivative that has garnered attention in various scientific and industrial applications. This compound is notable for its unique structural properties and potential functionalities in fields such as biochemistry, pharmaceuticals, and materials science.

Key Properties:

- Molecular Formula : C₁₉H₃₉NaO₇P

- Molecular Weight : 396.48 g/mol

- Solubility : Soluble in organic solvents and water, depending on the concentration.

Biological Research

This compound is used in biological research primarily as a surfactant and emulsifier. Its ability to form micelles makes it useful in the solubilization of membrane proteins and other hydrophobic biomolecules.

Case Study: Membrane Protein Solubilization

In studies investigating the extraction of membrane proteins, this compound has shown efficacy in maintaining protein stability and activity post-extraction, which is crucial for functional assays.

Pharmaceutical Formulations

This compound serves as an excipient in drug formulations, enhancing the bioavailability of poorly soluble drugs. Its surfactant properties help improve the dissolution rate of active pharmaceutical ingredients (APIs).

Case Study: Drug Delivery Systems

Research has demonstrated that incorporating this compound into lipid-based drug delivery systems significantly enhances the absorption of certain drugs in vivo.

Cosmetic Applications

Due to its emulsifying properties, this compound is utilized in cosmetic formulations to stabilize creams and lotions. It helps improve the texture and spreadability of products while providing moisture retention.

Case Study: Skin Care Products

In formulations aimed at enhancing skin hydration, this compound has been shown to enhance skin penetration of active ingredients.

Nanotechnology

The compound's amphiphilic nature makes it suitable for use in nanocarriers for targeted drug delivery. Its ability to form stable nanoparticles can be exploited for delivering therapeutic agents directly to specific cells or tissues.

Case Study: Targeted Cancer Therapy

Studies have explored the use of this compound in creating liposomes that encapsulate chemotherapeutic agents, improving their targeting efficiency and reducing systemic toxicity.

Comparative Applications Table

| Application Area | Functionality | Benefits |

|---|---|---|

| Biological Research | Surfactant for protein solubilization | Maintains protein stability |

| Pharmaceutical Formulation | Excipient enhancing bioavailability | Improves dissolution rates |

| Cosmetic Products | Emulsifier for creams and lotions | Enhances texture and moisture retention |

| Nanotechnology | Component of nanocarriers | Enables targeted delivery of therapeutics |

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Physicochemical Properties

| Property | Target Compound | 1,2-Dioleoyl PG (Na salt) | DSPC |

|---|---|---|---|

| Phase Transition Temp (°C) | 15–18 | -20 | 55 |

| Critical Micelle Concentration (mM) | 0.1 | 0.05 | N/A |

| Solubility in Water (mg/mL) | 50 | 25 | 0.01 |

Méthodes De Préparation

Esterification Process

- The esterification of glycerol derivatives with octanoyl groups is commonly performed using octanoyl chloride in the presence of a base such as pyridine or triethylamine to scavenge HCl byproduct.

- Reaction temperature is controlled (0–25 °C) to minimize side reactions.

- Protection of the primary hydroxyl group (position 1) may be done using silyl ethers or acetal groups to ensure selective diesterification at positions 2 and 3.

Phosphorylation Techniques

- Phosphorylation of the dihydroxypropyl moiety is achieved by reacting the diol with phosphoryl chloride (POCl3) or phosphoramidite reagents under anhydrous conditions.

- The reaction is typically carried out in solvents such as pyridine or dichloromethane with temperature control to avoid decomposition.

- After phosphorylation, hydrolysis or oxidation steps may be required to convert intermediate phosphite esters to the phosphate form.

Formation of Sodium Salt

- The acidic phosphate group is neutralized by adding sodium hydroxide (NaOH) in aqueous or alcoholic solution, forming the sodium salt.

- The pH is carefully controlled to ensure complete neutralization without degradation of the ester bonds.

Representative Reaction Scheme (Conceptual)

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Glycerol + Octanoyl chloride, pyridine, 0–25 °C | Selective diesterification | Protection of position 1 may be needed |

| 2 | Phosphoryl chloride (POCl3), pyridine, low temp | Phosphorylation of diol group | Anhydrous conditions required |

| 3 | Hydrolysis/oxidation | Convert phosphite to phosphate | Controlled to avoid side reactions |

| 4 | NaOH aqueous solution | Neutralization to sodium salt | pH monitoring critical |

Research Findings and Optimization Notes

- Selectivity: Achieving selective esterification at positions 2 and 3 requires careful control of reaction conditions and sometimes protection of the primary hydroxyl group to prevent triester formation.

- Yield: Use of cerium(III) reagents or organometallic additions has been reported in related glycerol-based syntheses to improve yields and stereoselectivity, though specific data for this compound are limited.

- Purity: Chromatographic purification (e.g., silica gel chromatography) is often necessary to separate mono-, di-, and tri-esterified products.

- Stability: The sodium salt form enhances water solubility and stability, facilitating handling and formulation in subsequent applications.

- Scalability: The described methods are amenable to scale-up with appropriate control of moisture and temperature to avoid hydrolysis.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting Material | Glycerol or protected glycerol derivative | Protection improves selectivity |

| Acylating Agent | Octanoyl chloride or octanoic anhydride | Use excess base to neutralize HCl |

| Base | Pyridine, triethylamine | Scavenges acid byproducts |

| Solvent | Dichloromethane, pyridine | Anhydrous preferred |

| Temperature | 0–25 °C for esterification | Avoids side reactions |

| Phosphorylating Agent | POCl3, phosphoramidite reagents | Requires dry conditions |

| Neutralization Agent | NaOH aqueous solution | pH control critical |

| Purification | Silica gel chromatography | Separates esterification products |

| Yield | Typically 60–85% (literature dependent) | Depends on selectivity and workup |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves esterification of glycerol derivatives with octanoic acid, followed by phosphorylation. To ensure stereochemical purity (2R configuration), chiral chromatography (e.g., HPLC with chiral stationary phases) or nuclear magnetic resonance (NMR) spectroscopy should be employed to verify the absence of diastereomers. Hydration states must also be monitored, as variable hydration can alter solubility and reactivity .

Q. How can solubility and stability be optimized for this compound in aqueous experimental systems?

- Methodological Answer : The compound’s solubility in water is influenced by its phosphate headgroup and hydrophobic octanoyl chains. For aqueous stability, use buffered solutions (pH 6–8) and avoid prolonged exposure to temperatures >40°C. Dynamic light scattering (DLS) can assess aggregation, while differential scanning calorimetry (DSC) monitors phase transitions .

Q. What analytical techniques are critical for characterizing impurities in this sodium salt?

- Methodological Answer : High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or mass spectrometry (MS) is recommended for detecting hydrolyzed products (e.g., free glycerol or octanoic acid). Nuclear Overhauser effect spectroscopy (NOESY) NMR can identify stereochemical impurities .

Advanced Research Questions

Q. How do dipole-mediated interactions of this compound affect its integration into lipid bilayers, and how can this be experimentally resolved?

- Methodological Answer : The negatively charged phosphate group and hydrophobic tails create a dipole moment that influences membrane insertion. Surface plasmon resonance (SPR) or fluorescence anisotropy can quantify binding affinity to model membranes (e.g., DMPC liposomes). Contrast with charge-neutral analogs (e.g., DOCPe in ) to isolate dipole effects .

Q. What experimental strategies resolve contradictions in reported hydration-dependent phase behavior?

- Methodological Answer : Hydration states (4–6 water molecules, as in sodium glycerophosphate analogs) significantly impact thermal stability. Use thermogravimetric analysis (TGA) paired with X-ray diffraction (XRD) to correlate hydration levels with crystalline/amorphous phase transitions. Replicate studies under controlled humidity (e.g., desiccators with saturated salt solutions) .

Q. How can computational modeling predict the compound’s interaction with phospholipase enzymes?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) can model enzyme-substrate interactions. Focus on the accessibility of the phosphate group and steric hindrance from octanoyl chains. Validate predictions with enzymatic assays (e.g., HPLC monitoring of hydrolysis products) .

Q. What methodologies address discrepancies in cytotoxicity assays across cell lines?

- Methodological Answer : Cytotoxicity variations may arise from differential membrane composition (e.g., lipid rafts in cancer vs. normal cells). Use lipidomics profiling of cell lines alongside flow cytometry to correlate membrane permeability with lipid structure. Include controls with truncated acyl chains (e.g., palmitoyl instead of octanoyl) to isolate chain-length effects .

Methodological Tables

Key Considerations for Experimental Design

- Contradiction Management : Replicate studies under standardized hydration and temperature conditions to minimize variability .

- Advanced Characterization : Combine MS/MS fragmentation with ion mobility spectrometry to resolve isobaric impurities .

- Biological Relevance : Use asymmetric model membranes (e.g., phosphatidylglycerol-rich leaflets) to mimic physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.